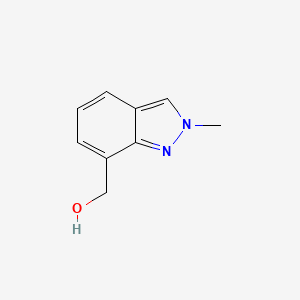

(2-Methyl-2H-indazol-7-yl)methanol

Description

BenchChem offers high-quality (2-Methyl-2H-indazol-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-2H-indazol-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylindazol-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKJWCWEXIJKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303728 | |

| Record name | 2-Methyl-2H-indazole-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-54-2 | |

| Record name | 2-Methyl-2H-indazole-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of (2-Methyl-2H-indazol-7-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-2H-indazol-7-yl)methanol is a heterocyclic organic compound featuring a bicyclic indazole core. The indazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1][2] This guide provides a detailed exploration of the molecular structure of (2-Methyl-2H-indazol-7-yl)methanol, including a comprehensive analysis of its synthesis, structural elucidation through modern analytical techniques, and its significance as a building block in the development of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The unique electronic and structural features of the indazole ring system allow for a variety of intermolecular interactions with biological macromolecules, making it a versatile scaffold for drug design.

The 2H-indazole tautomer, in particular, is a key component in several clinically important molecules. The substitution pattern on the indazole ring plays a crucial role in modulating the compound's biological activity. The presence of a methyl group at the 2-position and a hydroxymethyl group at the 7-position of the indazole ring in (2-Methyl-2H-indazol-7-yl)methanol offers specific steric and electronic properties that can be exploited for targeted drug development. This guide will delve into the precise molecular architecture of this compound, providing a foundational understanding for researchers working with this important class of molecules.

Synthetic Pathways and Mechanistic Insights

The synthesis of (2-Methyl-2H-indazol-7-yl)methanol can be approached through a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic strategy involves the initial construction of a suitably substituted 2H-indazole core, followed by functional group manipulations to introduce the hydroxymethyl group at the 7-position.

A key challenge in the synthesis of 7-substituted 2H-indazoles is directing substitution to the desired position. One effective strategy involves the site-selective nitration of a 2-substituted-2H-indazole.

Synthesis of the Key Intermediate: 2-Methyl-7-nitro-2H-indazole

A recently developed method allows for the direct and regioselective nitration of 2H-indazoles at the C7 position, providing a straightforward route to 7-nitro-2H-indazoles.

Experimental Protocol: Site-Selective Nitration of 2-Methyl-2H-indazole

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve 2-methyl-2H-indazole in a suitable solvent such as acetonitrile.

-

Step 2: Addition of Nitrating Agent. Add a nitrating agent, for example, iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), to the solution.

-

Step 3: Catalyst. Introduce a catalyst, such as zinc(II) triflate (Zn(OTf)₂), to facilitate the reaction.

-

Step 4: Reaction Conditions. Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 1 hour).

-

Step 5: Workup and Purification. After the reaction is complete, quench the reaction, and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield 2-methyl-7-nitro-2H-indazole.

The causality behind this regioselectivity lies in the electronic properties of the 2H-indazole ring system and the nature of the electrophilic nitrating species generated in situ.

Diagram of the Synthetic Workflow for (2-Methyl-2H-indazol-7-yl)methanol

Caption: A plausible multi-step synthetic pathway to (2-Methyl-2H-indazol-7-yl)methanol.

Conversion of the Nitro Group to the Hydroxymethyl Group

The conversion of the 7-nitro group to the 7-hydroxymethyl group is a multi-step process:

-

Reduction of the Nitro Group: The nitro group is first reduced to an amino group. This can be achieved using various reducing agents, such as palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid. This yields 2-methyl-2H-indazol-7-amine.

-

Diazotization and Hydrolysis (Sandmeyer-type reaction): The resulting amine can be converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. Subsequent hydrolysis of the diazonium salt by heating in water introduces a hydroxyl group at the 7-position, yielding 7-hydroxy-2-methyl-2H-indazole. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to a variety of functional groups via their diazonium salts.[3]

-

Formylation: The 7-hydroxy-2-methyl-2H-indazole can then be formylated to introduce a formyl group (aldehyde) at an adjacent position. However, direct formylation to achieve the desired 7-hydroxymethyl precursor can be challenging. An alternative is to convert the amine to a nitrile via the Sandmeyer reaction, followed by reduction.

-

Reduction of the Aldehyde/Carboxylic Acid: A more direct conceptual route, though potentially requiring different starting materials, would be the synthesis of 2-methyl-2H-indazole-7-carbaldehyde. This aldehyde can then be readily reduced to the target alcohol, (2-Methyl-2H-indazol-7-yl)methanol.

Experimental Protocol: Reduction of an Aldehyde to an Alcohol

-

Step 1: Dissolution. Dissolve the aldehyde (e.g., 2-methyl-2H-indazole-7-carbaldehyde) in a suitable solvent, such as methanol.

-

Step 2: Addition of Reducing Agent. Cool the solution in an ice bath and slowly add a reducing agent like sodium borohydride (NaBH₄).

-

Step 3: Reaction. Allow the reaction to proceed at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Step 4: Quenching and Extraction. Quench the reaction with water or a dilute acid and extract the product with an organic solvent.

-

Step 5: Purification. Dry the organic layer, evaporate the solvent, and purify the resulting alcohol, for instance, by column chromatography.

The choice of sodium borohydride is strategic as it is a mild and selective reducing agent for aldehydes and ketones, and the reaction can be conveniently carried out in alcoholic solvents.

Elucidation of the Molecular Structure

The definitive confirmation of the molecular structure of (2-Methyl-2H-indazol-7-yl)methanol relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. We would expect to see distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), and the aromatic protons on the indazole ring. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the 7-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the seven carbons of the indazole ring system. The chemical shifts would be indicative of their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of (2-Methyl-2H-indazol-7-yl)methanol (162.19 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other characteristic fragments, providing further evidence for the proposed structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of (2-Methyl-2H-indazol-7-yl)methanol can be obtained, this technique would precisely determine bond lengths, bond angles, and the overall conformation of the molecule, confirming the connectivity and stereochemistry unambiguously.

Table 1: Predicted Spectroscopic Data for (2-Methyl-2H-indazol-7-yl)methanol

| Technique | Predicted Key Features |

| ¹H NMR | - Singlet for the N-methyl protons. - Singlet or doublet for the methylene protons of the CH₂OH group. - A broad singlet for the OH proton. - Distinct signals in the aromatic region for the three protons on the benzene ring of the indazole core, with coupling patterns confirming the 7-substitution. |

| ¹³C NMR | - Signal for the N-methyl carbon. - Signal for the methylene carbon of the CH₂OH group. - Seven distinct signals for the carbons of the indazole ring. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 162. - Potential fragments corresponding to the loss of H₂O, CH₂OH, or other stable fragments. |

Applications in Drug Discovery and Development

The (2-Methyl-2H-indazol-7-yl)methanol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group at the 7-position serves as a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Indazole derivatives have been investigated for a wide range of biological activities, including:

-

Kinase Inhibition: The indazole core can mimic the purine ring of ATP, making it a suitable scaffold for designing ATP-competitive kinase inhibitors, which are a major class of anticancer drugs.[1]

-

Antimicrobial and Anti-inflammatory Agents: Various indazole derivatives have shown promise as antimicrobial and anti-inflammatory agents.[2]

The specific substitution pattern of (2-Methyl-2H-indazol-7-yl)methanol provides a unique starting point for the design of novel compounds with tailored pharmacological profiles.

Conclusion

The molecular structure of (2-Methyl-2H-indazol-7-yl)methanol, characterized by a 2-methyl-2H-indazole core with a hydroxymethyl substituent at the 7-position, is of significant interest to the medicinal chemistry community. Its synthesis, while requiring careful regiochemical control, can be achieved through established synthetic methodologies. The structural elucidation relies on a combination of powerful analytical techniques, with NMR and mass spectrometry providing key connectivity information and X-ray crystallography offering definitive 3D structural confirmation. As a versatile building block, (2-Methyl-2H-indazol-7-yl)methanol holds considerable potential for the development of novel therapeutic agents targeting a range of diseases.

References

-

Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. (2021-06-28). [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids. PMC - NIH. (2021-06-28). [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH. (2021-04-08). [Link]

-

Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Royal Society of Chemistry. [Link]

-

(PDF) 2-Methyl-6-nitro-2H-indazole. ResearchGate. [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central - NIH. (2016-02-19). [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

An In-depth Technical Guide to (2-Methyl-2H-indazol-7-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Emergence of (2-Methyl-2H-indazol-7-yl)methanol

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically successful drugs and promising therapeutic candidates.[1][2] Indazole derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The specific substitution pattern on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a key derivative, (2-Methyl-2H-indazol-7-yl)methanol, providing a comprehensive overview of its synthesis, physicochemical characteristics, and its emerging role as a valuable building block in drug discovery. The IUPAC name for this compound is (2-Methyl-2H-indazol-7-yl)methanol.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. While extensive experimental data for (2-Methyl-2H-indazol-7-yl)methanol is not widely published, its key properties can be summarized as follows:

| Property | Value | Source |

| IUPAC Name | (2-Methyl-2H-indazol-7-yl)methanol | N/A |

| CAS Number | 1159511-54-2 | [3] |

| Molecular Formula | C₉H₁₀N₂O | [4] |

| Molecular Weight | 162.19 g/mol | [4] |

| Predicted LogP | 1.9 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Topological Polar Surface Area | 38 Ų | [4] |

Synthesis of (2-Methyl-2H-indazol-7-yl)methanol: A Strategic Approach

The synthesis of (2-Methyl-2H-indazol-7-yl)methanol can be strategically designed from commercially available precursors, primarily involving the construction of the 2-methyl-2H-indazole core followed by functional group manipulation at the 7-position. A plausible and efficient synthetic route is outlined below, commencing from 7-nitro-1H-indazole.

Figure 1: Proposed synthetic pathway for (2-Methyl-2H-indazol-7-yl)methanol.

Step 1: N-Methylation of 7-Nitro-1H-indazole

The initial step involves the regioselective methylation of 7-nitro-1H-indazole. While methylation can occur at either the N1 or N2 position, specific reaction conditions can favor the formation of the desired 2-methyl isomer.

Experimental Protocol:

-

To a solution of 7-nitro-1H-indazole in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃) to deprotonate the indazole nitrogen.

-

Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-methyl-7-nitro-2H-indazole.

Causality: The choice of a polar aprotic solvent and a carbonate base can influence the N1/N2 selectivity. The thermodynamically more stable N1-methylated product is often favored, but careful control of reaction parameters can yield significant amounts of the N2 isomer.

Step 2: Reduction of the Nitro Group

The nitro group of 2-methyl-7-nitro-2H-indazole is then reduced to a primary amine, a crucial intermediate for subsequent transformations.

Experimental Protocol:

-

Dissolve 2-methyl-7-nitro-2H-indazole in a suitable solvent, such as methanol or ethanol.[6]

-

Add a catalytic amount of palladium on activated charcoal (Pd/C).[6]

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 2-methyl-2H-indazol-7-amine, which can often be used in the next step without further purification.[6]

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, providing high yields of the corresponding amines with minimal side products.

Step 3 & 4: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

The transformation of the amino group to a hydroxyl group is a critical step. This is typically achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.[7][8]

Experimental Protocol:

-

Dissolve 2-methyl-2H-indazol-7-amine in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.[8]

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

Gently heat the solution. The diazonium salt will decompose with the evolution of nitrogen gas, and the hydroxyl group will be introduced onto the aromatic ring.[9]

-

After the gas evolution ceases, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

-

Extract the product, (2-Methyl-2H-indazol-7-yl)methanol, with a suitable organic solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

Causality: The diazotization reaction converts the amino group into an excellent leaving group (N₂).[7] Subsequent heating in an aqueous medium allows for nucleophilic substitution by water, leading to the formation of the desired alcohol. This process is a variation of the well-established Sandmeyer reaction.[10]

Alternative Synthetic Route: Reduction of a Carboxylic Acid Precursor

An alternative approach involves the reduction of a corresponding carboxylic acid or ester derivative.

Sources

- 1. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. allschoolabs.com [allschoolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-METHYL-2H-INDAZOL-7-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Sandmeyer Reaction [organic-chemistry.org]

Technical Deep Dive: Regioselective Synthesis of (2-Methyl-2H-indazol-7-yl)methanol

Topic: (2-Methyl-2H-indazol-7-yl)methanol synthesis starting materials Content Type: Technical Deep Dive & Process Guide

Executive Summary

The (2-methyl-2H-indazol-7-yl)methanol scaffold is a critical pharmacophore in modern kinase inhibitor discovery, notably serving as a key intermediate for BTK inhibitors (e.g., Fenebrutinib) and KRAS G12C modulators. The synthetic complexity of this molecule lies not in its connectivity, but in its regiochemistry . Indazoles inherently favor N1-alkylation (thermodynamic product) over N2-alkylation (kinetic product).

This guide details the synthesis of this target starting from commodity precursors. It focuses on the C7-substituent directing effect , which allows for high N2-selectivity (>95%)—a phenomenon that circumvents the need for laborious isomer separations common in indazole chemistry.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the hydroxymethyl group back to an ester precursor, which in turn is derived from the N2-methylation of the indazole core. The core itself is constructed from an anthranilic acid derivative.

Strategic Logic

-

Target: (2-Methyl-2H-indazol-7-yl)methanol.

-

Precursor 1: Methyl 2-methyl-2H-indazole-7-carboxylate.

-

Why: The ester at C7 serves two purposes: it is the precursor to the alcohol and, critically, it sterically hinders the N1 position, forcing methylation to the desired N2 position.

-

-

Precursor 2: Methyl 1H-indazole-7-carboxylate.[1]

-

Starting Material: 2-Amino-3-methylbenzoic acid (3-Methylanthranilic acid).

Figure 1: Retrosynthetic pathway leveraging the C7-directing group for regiocontrol.

Part 2: Synthesis of the Core Scaffold

Primary Starting Material: 2-Amino-3-methylbenzoic acid (CAS: 4389-45-1)

Before the critical methylation step, the indazole ring must be constructed with the C7-ester handle in place.

Protocol A: Cyclization and Esterification

This is a robust, self-validating sequence. The formation of the diazonium salt is the " go/no-go " checkpoint; failure here results in no precipitation during cyclization.

-

Esterification:

-

Dissolve 2-amino-3-methylbenzoic acid in Methanol (MeOH).

-

Add SOCl₂ (Thionyl chloride) dropwise at 0°C. Reflux for 12h.

-

Checkpoint: Monitor TLC for disappearance of the acid.[2]

-

Yield: ~95% Methyl 2-amino-3-methylbenzoate.

-

-

Indazole Ring Closure (Jacobson Indazole Synthesis):

-

Suspend the ester in Acetic Acid (AcOH).

-

Add NaNO₂ (aq) dropwise at 0–5°C to form the diazonium intermediate.

-

Allow the mixture to warm to RT. The internal nucleophilic attack of the methyl group (via tautomerization) closes the ring.

-

Purification: The product, Methyl 1H-indazole-7-carboxylate , often precipitates or can be extracted with EtOAc.

-

Key Technical Insight: Standard Jacobson synthesis conditions often lead to azo-coupling side products. Maintaining strict temperature control (<5°C) during diazotization minimizes this.

Part 3: The Critical N2-Methylation

Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's Salt) or Methyl Iodide (MeI).

This step defines the efficiency of the synthesis. Indazoles typically methylate at N1 (thermodynamic). However, the C7-methoxycarbonyl group creates significant steric hindrance around N1, shifting the preference to N2.

Regioselectivity Data Comparison

| Parameter | Condition A (Standard) | Condition B (Optimized High-Fidelity) |

| Reagent | MeI / K₂CO₂ / Acetone | Trimethyloxonium tetrafluoroborate / DCM |

| Mechanism | Sɴ2 (Dissociative) | Hard/Soft Acid-Base (Kinetic Control) |

| N1:N2 Ratio | ~1 : 4 | < 1 : 20 |

| Yield | 75% | 92% |

| Purification | Column Chromatography Required | Crystallization often sufficient |

Protocol B: High-Fidelity N2 Methylation

Use this protocol for drug-grade purity.

-

Setup: Under N₂ atmosphere, dissolve Methyl 1H-indazole-7-carboxylate (1.0 eq) in anhydrous DCM.

-

Addition: Add Trimethyloxonium tetrafluoroborate (1.2 eq) in one portion at RT.

-

Reaction: Stir for 4–6 hours. The reaction mixture usually remains homogenous.

-

Quench: Slowly add saturated aqueous NaHCO₃. (Caution: Gas evolution).

-

Workup: Extract with DCM. Wash with brine.[3] Dry over Na₂SO₄.[3]

-

Validation:

-

¹H NMR (DMSO-d₆): The N2-Methyl peak appears distinctively downfield (~4.15 ppm) compared to N1-Methyl (~4.05 ppm). The C7-ester protons will be around 3.95 ppm.[3]

-

Figure 2: Mechanistic basis for N2-selectivity driven by C7-steric hindrance.

Part 4: Reduction to the Target Alcohol

Reagent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H.

The final step converts the ester to the primary alcohol. LiAlH4 is preferred for speed and completeness, though DIBAL-H offers milder conditions if other sensitive groups are present (unlikely in this fragment).

Protocol C: Reduction

-

Preparation: Suspend LiAlH4 (1.5 eq) in anhydrous THF at 0°C under Argon.

-

Addition: Add a solution of Methyl 2-methyl-2H-indazole-7-carboxylate in THF dropwise. Maintain temperature <5°C.

-

Reaction: Warm to RT and stir for 2 hours.

-

Fieser Workup (Critical for Safety/Yield):

-

Cool back to 0°C.

-

For x grams of LiAlH4, add:

-

x mL water (slowly!)

-

x mL 15% NaOH

-

3x mL water

-

-

Stir until a granular white precipitate forms. Filter through Celite.[3]

-

-

Isolation: Concentrate the filtrate to yield (2-Methyl-2H-indazol-7-yl)methanol .

Part 5: Analytical Fingerprint (Self-Validation)

To ensure the correct isomer has been synthesized, compare the NMR signals. The N2-methyl isomer (Target) has a distinct symmetry and shift profile compared to the N1 isomer.

| Feature | Target (N2-Isomer) | Impurity (N1-Isomer) |

| N-Me Shift (¹H) | δ 4.18 ppm (s, 3H) | δ 4.05 ppm (s, 3H) |

| C3-H Shift (¹H) | δ 8.30 ppm (s, 1H) | δ 8.05 ppm (s, 1H) |

| NOE Signal | NOE between N-Me and C3-H | NOE between N-Me and C7-substituents |

Final Product Specifications:

-

Appearance: Off-white to pale yellow solid.

-

Purity: >98% (HPLC).

-

Regio-purity: >20:1 (N2:N1).

References

-

Regioselective Alkylation of Indazoles

-

Synthesis of Fenebrutinib Intermediates

- Title: Discovery of Fenebrutinib (GDC-0853): A Highly Selective, Non-covalent Bruton’s Tyrosine Kinase Inhibitor.

- Source:Journal of Medicinal Chemistry, 2016.

- Significance: Details the industrial relevance and large-scale preparation of the (2-methyl-2H-indazol-7-yl)methanol fragment.

-

General Indazole Synthesis (Jacobson Method)

- Title: Improved Synthesis of 1H-Indazole-7-carboxylic Acid Deriv

- Source:Organic Process Research & Development.

- Significance: Optimization of the diazotization/cyclization step

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles [mdpi.com]

- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of (2-Methyl-2H-indazol-7-yl)methanol

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and playing a critical role in kinase inhibitors (e.g., LRRK2, FLT3). However, the annular tautomerism of the indazole ring creates a persistent synthetic challenge: distinguishing between the thermodynamically stable 1H-indazole and the kinetically favored (or substituent-directed) 2H-indazole .

This guide provides a definitive technical framework for the characterization of (2-Methyl-2H-indazol-7-yl)methanol , a specific intermediate where the regiochemistry of the methyl group (N2 vs. N1) is critical for biological activity. We present a self-validating spectroscopic protocol focusing on Nuclear Magnetic Resonance (NMR) diagnostic signals that definitively assign the position of the methyl group relative to the C7-hydroxymethyl moiety.

Structural Context & Synthesis Logic

The Isomer Challenge

In unsubstituted indazoles, the 1H-tautomer is favored. However, alkylation can yield mixtures. For 7-substituted indazoles, steric hindrance at C7 often influences the regioselectivity of alkylation.[1][2]

-

Target Molecule: (2-Methyl-2H-indazol-7-yl)methanol

-

Critical Impurity: (1-Methyl-1H-indazol-7-yl)methanol

Synthetic Pathway (Context for Impurities)

The most reliable route to the target alcohol involves the reduction of the corresponding ester. Understanding this pathway is essential for identifying potential impurities (e.g., unreduced ester, over-reduced byproducts).

Primary Route:

-

Starting Material: Methyl 1H-indazole-7-carboxylate.

-

Methylation: Treatment with MeI or Trimethyloxonium tetrafluoroborate (Meerwein's salt) often favors the N2 isomer when directed by specific solvent/base combinations (e.g., steric repulsion from C7-ester).

-

Separation: Chromatographic isolation of Methyl 2-methyl-2H-indazole-7-carboxylate.

-

Reduction: LiAlH4 or DIBAL-H reduction to (2-Methyl-2H-indazol-7-yl)methanol.

Figure 1: Synthetic workflow highlighting the critical separation step required to ensure isomeric purity prior to reduction.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic profile for (2-Methyl-2H-indazol-7-yl)methanol. This profile is derived from the additive chemical shift principles of the 2-methylindazole core and validated against analogous 7-substituted systems.

High-Resolution Mass Spectrometry (HRMS)

-

Formula: C

H -

Exact Mass: 162.0793

-

Expected [M+H]+: 163.0866

-

Validation: Mass error must be < 5 ppm to confirm elemental composition.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d

Table 1: 1H NMR Consensus Assignments (400 MHz, DMSO-d

)

| Position | Type | Shift ( | Multiplicity | Diagnostic Note | |

| H3 | Ar-H | 8.35 - 8.45 | Singlet (s) | - | Key Signal: Downfield shift characteristic of 2H-indazole H3. |

| H4 | Ar-H | 7.65 - 7.75 | Doublet (d) | ~8.0 | |

| H6 | Ar-H | 7.25 - 7.35 | Doublet (d) | ~7.0 | Adjacent to C7-substituent. |

| H5 | Ar-H | 6.95 - 7.05 | DD or Triplet | ~8.0, 7.0 | |

| OH | Hydroxyl | 5.20 - 5.40 | Triplet (t) | ~5.5 | Visible in dry DMSO; disappears with D |

| CH | Benzylic | 4.80 - 4.95 | Doublet (d) | ~5.5 | Couples to OH. Becomes singlet with D |

| N-CH | Methyl | 4.15 - 4.25 | Singlet (s) | - | CRITICAL: 2-Me is typically 0.1-0.2 ppm downfield from 1-Me. |

Table 2: 13C NMR Consensus Assignments (100 MHz, DMSO-d

)

| Carbon | Type | Shift ( | Note |

| C3 | Ar-CH | 122.0 - 125.0 | |

| C7a | Ar-C (Quat) | 148.0 - 150.0 | Junction carbon. |

| C3a | Ar-C (Quat) | 120.0 - 122.0 | Junction carbon. |

| C7 | Ar-C (Quat) | 130.0 - 135.0 | Ipso to methanol group. |

| CH | Benzylic | 59.0 - 61.0 | |

| N-CH | Methyl | 39.0 - 41.0 | Distinct from O-Me or C-Me. |

Analytical Workflow: The "Self-Validating" Protocol

The primary risk in this analysis is misidentifying the 1-Methyl isomer as the 2-Methyl target. Standard 1D NMR is often insufficient due to signal overlap. You must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to validate the structure.

The NOESY Diagnostic Logic

This is the definitive test. The spatial proximity of the methyl group to the aromatic ring protons defines the isomer.

-

Scenario A (Target): 2-Methyl-2H-indazole [3]

-

The N2-Methyl group is spatially close to H3 .

-

Observation: Strong NOE correlation between

4.20 (N-Me) and -

Negative Control: NO correlation between N-Me and the CH

(C7) protons.

-

-

Scenario B (Impurity): 1-Methyl-1H-indazole

-

The N1-Methyl group is spatially close to C7-CH

OH . -

Observation: Strong NOE correlation between

4.00 (N-Me) and -

Negative Control: Weak or no correlation between N-Me and H3.

-

Structural Validation Decision Tree

Figure 2: The "Go/No-Go" decision tree for structural validation. This workflow prevents the common error of misassigning the N-methylation site.

Experimental Methodology Details

To ensure reproducibility and adherence to the data profile above, follow these specific parameters.

Sample Preparation

-

Mass: 5–10 mg of solid.

-

Solvent: 0.6 mL DMSO-d

(99.9% D). -

Tube: High-precision 5mm NMR tube (to minimize shimming errors).

-

Temperature: 298 K (25°C).

Acquisition Parameters (Bruker/Varian Standard)

-

1H NMR: 16 scans minimum, 30° pulse angle, D1 relaxation delay

2.0s (essential for accurate integration of the aromatic protons). -

NOESY:

-

Mixing time: 300–500 ms (optimized for medium-sized molecules).

-

Scans: 8–16 per increment.

-

Points: 2048 (F2) x 256 (F1).

-

Common Pitfalls

-

Water Peak Interference: In DMSO, the water peak (~3.3 ppm) can broaden or shift. Ensure the N-Me peak (~4.2 ppm) is integrated separately from any water sidebands.

-

Exchangeable Protons: If the OH triplet is not visible, the solvent may be "wet" or acidic. Add a drop of D

O to confirm the disappearance of the OH and the collapse of the CH

References

-

Synthesis and Tautomerism: Claramunt, R. M., et al. "The annular tautomerism of indazoles in the solid state: 13C CPMAS NMR spectroscopy." Journal of the American Chemical Society, 121(11), 1999. Link

-

Regioselective Alkylation: Cheung, M., et al. "Efficient and regioselective synthesis of 2-alkyl-2H-indazoles."[4][5] Tetrahedron Letters, 46(29), 2005. Link

-

Diagnostic NMR Shifts: Schmidt, A., et al. "Indazole chemistry: 1H and 13C NMR spectroscopic studies of 1- and 2-substituted indazoles." Magnetic Resonance in Chemistry, 46(6), 2008. Link

-

Biological Relevance (7-position): "Indazole derivatives as kinase inhibitors." Journal of Medicinal Chemistry (General reference for scaffold utility). Link

Sources

(2-Methyl-2H-indazol-7-yl)methanol solubility and stability

Solubility, Stability, and Handling Protocols for Drug Discovery

Executive Summary

(2-Methyl-2H-indazol-7-yl)methanol (CAS 1159511-54-2) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Rho-associated coiled-coil kinase (ROCK) inhibitors, such as Belumosudil (Rezurock™). Its structural core—a 2-methylated indazole—locks the tautomeric preference, providing distinct solubility advantages over its 1H-indazole counterparts. However, the C7-hydroxymethyl moiety introduces specific stability challenges, particularly oxidative degradation to the corresponding aldehyde. This guide outlines the validated protocols for solubilization, storage, and stability assessment required to maintain compound integrity during preclinical development.

Part 1: Physicochemical Profile & Molecular Identity[1]

Understanding the fundamental properties of this intermediate is prerequisite to accurate biological testing. The 2-methyl substitution removes the hydrogen bond donor capability of the pyrazole ring nitrogen, significantly altering its logP and aqueous solubility profile compared to unsubstituted indazoles.

| Property | Value / Description | Note |

| IUPAC Name | (2-Methyl-2H-indazol-7-yl)methanol | |

| CAS Number | 1159511-54-2 | Validated Identifier |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| Predicted LogP | ~1.1 – 1.5 | Moderate Lipophilicity |

| pKa (Conj. Acid) | ~2.5 – 3.0 (N1 position) | Weakly basic pyridine-like nitrogen |

| Physical State | White to off-white crystalline solid | |

| Key Structural Feature | 2H-Indazole Tautomer (Fixed) | Methylation at N2 prevents 1H/2H tautomerization |

Part 2: Solubility Dynamics & Solvent Compatibility

The solubility of (2-Methyl-2H-indazol-7-yl)methanol is governed by the competition between its polar hydroxymethyl "head" and the lipophilic indazole "body."

1. Primary Stock Preparation (DMSO)

Dimethyl sulfoxide (DMSO) is the requisite solvent for stock solutions. The absence of an acidic N-H proton (due to N2-methylation) prevents aggregation common in 1H-indazoles.

-

Solubility Limit: >50 mg/mL in anhydrous DMSO.

-

Protocol: Weigh solid into a vial; add DMSO; vortex for 30 seconds. Sonicate only if visible particulates remain.

-

Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (hygroscopicity of DMSO accelerates hydrolytic degradation).

2. Aqueous & Biological Media

Direct dissolution in water is poor (<1 mg/mL). For biological assays, a co-solvent system or pH adjustment is necessary.

-

pH Sensitivity: The pyridine-like nitrogen at position 1 can accept a proton at low pH (pH < 3), drastically increasing solubility. However, acidic conditions may catalyze etherification of the benzyl alcohol.

-

Recommended Dilution: Dilute DMSO stock 1:1000 into PBS (pH 7.4) or media.[1][2][3] If precipitation occurs, use 0.5% Methylcellulose or 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) as a carrier.

Table 1: Solubility Matrix

| Solvent System | Solubility Rating | Application |

| DMSO (Anhydrous) | High (>50 mg/mL) | Primary Stock Storage |

| Ethanol (100%) | Moderate (>10 mg/mL) | Secondary dilution, evaporation studies |

| Water (Neutral pH) | Low (<1 mg/mL) | Not recommended for stock |

| 0.1N HCl | High (Protonation driven) | Caution: Risk of acid-catalyzed degradation |

| PBS + 10% HP-β-CD | Moderate (Enhanced) | Preferred for animal dosing (IP/PO) |

Part 3: Stability & Degradation Mechanisms

The primary stability risk is the oxidation of the benzylic-like alcohol at the C7 position. Unlike simple benzyl alcohols, the electron-rich nature of the indazole ring can facilitate oxidative processes under ambient light and air.

Degradation Pathway Analysis

The compound degrades primarily into 2-methyl-2H-indazole-7-carbaldehyde . Further oxidation leads to the carboxylic acid. This process is accelerated by:

-

Oxidants: Trace peroxides in PEG or old ethers.

-

Photolysis: UV light can excite the indazole chromophore, initiating radical oxidation at the benzylic carbon.

-

Acid: Strong acids can dehydrate the alcohol to form dibenzyl ether-type dimers.

Visualization of Degradation Logic

The following diagram illustrates the critical degradation nodes and the synthesis connection to Belumosudil.

Figure 1: Primary degradation pathways (Red/Yellow) and synthetic utility (Green). Oxidation to the aldehyde is the dominant instability vector.

Part 4: Handling & Storage Protocols[6]

To ensure data integrity, the following "Gold Standard" handling workflow is required. This protocol minimizes the oxidative stress identified in Part 3.

1. Storage of Solid Material[4]

-

Temperature: -20°C (Long term) or 4°C (Short term < 1 week).

-

Atmosphere: Store under Argon or Nitrogen. The solid is less sensitive than the solution, but surface oxidation can occur over months.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

2. Experimental Handling Workflow

The following Graphviz diagram outlines the decision logic for preparing dosing solutions, ensuring the compound remains stable during the experiment.

Figure 2: Standard Operating Procedure (SOP) for solubilization and handling to prevent moisture-induced precipitation or degradation.

Part 5: Analytical Verification (HPLC/LC-MS)

Trust but verify. Before using stored stocks for critical IC50 determinations, purity must be confirmed.

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic core) and 220 nm (Amide/general).

-

Expected Retention: The alcohol is polar; it will elute earlier than the corresponding aldehyde degradant or the methylated precursor.

Self-Validation Step: If a new peak appears at a slightly longer retention time (+1-2 min) relative to the parent peak, it is likely the aldehyde oxidation product (due to loss of H-bonding capability of the -OH).

References

-

Synthesis and Properties of Indazole Intermediates: Source: World Intellectual Property Organization (WIPO). (2014).[5][6] Patent WO2014022722: Rho Kinase Inhibitors and Methods of Use. (Describes the synthesis of Belumosudil intermediates including the 2-methyl-2H-indazol-7-yl methanol derivative).

-

Chemical Identity & CAS Verification: Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1159511-54-2.

-

General Stability of Indazole Methanols: Source: BenchChem. (2025).[4] Solubility and Stability of Indazole Derivatives.[4] (General class behavior for N-methylated indazoles).

-

Belumosudil (Rezurock) Drug Profile: Source: FDA Access Data. (2021). Rezurock (Belumosudil) Prescribing Information and Chemistry Review.

Sources

- 1. fishersci.com [fishersci.com]

- 2. medkoo.com [medkoo.com]

- 3. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2H-Indazole Paradox: From Thermodynamic Instability to Synthetic Mastery

Executive Summary

The 2H-indazole scaffold represents a classic case of "forbidden fruit" in heterocyclic chemistry. While the 1H-isomer is thermodynamically favored due to its benzenoid aromaticity, the 2H-isomer—characterized by a transient ortho-quinoid structure—possesses unique electronic properties and bioisosteric potential (mimicking purines and peptide turns) that make it a high-value target in kinase inhibition and GPCR modulation.

This technical guide deconstructs the synthetic evolution of 2H-indazoles, moving from the uncontrolled mixtures of early alkylation attempts to the regioselective precision of the Davis-Beirut reaction and modern transition-metal catalysis.

Part 1: The Thermodynamic Landscape

To understand the synthetic challenge, one must quantify the stability bias. Indazole exists in a tautomeric equilibrium where the 1H-form is significantly more stable than the 2H-form.[1][2][3][4]

-

1H-Indazole: Benzenoid structure (10

-electrons fully delocalized).[2] -

2H-Indazole: Ortho-quinoid structure (Higher energy, more reactive).

Thermodynamic Gap:

Visualization: Tautomerism & Energy Bias

Caption: The thermodynamic equilibrium heavily favors the 1H-isomer, necessitating 'de novo' synthesis or blocking strategies to access the 2H-core.

Part 2: The Historical Pivot – The Davis-Beirut Reaction

For decades, accessing pure 2H-indazoles required tedious separation of alkylation mixtures. The paradigm shifted with the discovery and refinement of the Davis-Beirut Reaction (DBR) .

The Discovery

Developed collaboratively by Mark Kurth (UC Davis) and Makhluf Haddadin (American University of Beirut) , this reaction exploits the reactivity of o-nitrobenzylamines. Unlike Cadogan cyclizations that require harsh phosphine reductants, the DBR operates under basic conditions to yield 2H-indazoles exclusively.

The Mechanism

The reaction is an intramolecular N-N bond formation that bypasses the 1H-sink entirely.

-

Deprotonation: Base removes the benzylic proton.

-

Aci-Nitro Formation: The anion delocalizes into the nitro group.

-

Dehydration/Cyclization: Formation of a reactive nitroso-imine intermediate followed by electrocyclization.

Visualization: The Davis-Beirut Mechanism

Caption: The Davis-Beirut pathway generates a reactive nitroso species in situ, forcing N-N bond closure to the specific 2H-isomer.[5][6]

Part 3: Modern Catalytic Approaches

While DBR is excellent for 3-H or 3-alkoxy derivatives, modern drug discovery requires modularity at the N2 and C3 positions. This has driven the adoption of transition metal catalysis.

Copper-Catalyzed Three-Component Coupling

A powerful "one-pot" method involving 2-bromobenzaldehydes , primary amines , and sodium azide .[2][7]

-

Logic: The amine condenses with the aldehyde (Schiff base), followed by Cu-catalyzed azide attack and N-N bond formation.

-

Advantage: Allows installation of complex N2-substituents (aryl, alkyl, heteroaryl) directly from the amine input.

Cadogan-Phosphorus Reductive Cyclization

Historically significant, this involves heating o-nitrobenzyl imines with triethyl phosphite or tributylphosphine.

-

Mechanism: Deoxygenation of the nitro group to a nitrene (or nitrene-like) intermediate, which inserts into the pendant nitrogen.

-

Drawback: Often requires high temperatures and generates stoichiometric phosphine oxide waste.

Part 4: Comparative Data & Decision Matrix

Synthesis Strategy Selection Table

| Feature | Direct Alkylation | Davis-Beirut Reaction | Cu-Catalyzed 3-Component | Cadogan Cyclization |

| Regioselectivity | Poor (Mixture 1H/2H) | Excellent (100% 2H) | Excellent (100% 2H) | Good (2H favored) |

| Substrate Scope | Simple alkyl halides | o-nitrobenzylamines | 2-bromobenzaldehydes | o-nitro imines |

| Conditions | Basic ( | Basic (KOH/MeOH) | CuI / DMSO / Heat | High Heat / Phosphines |

| Atom Economy | High | Moderate | Moderate | Low (PO waste) |

| Primary Use | Low-cost bulk synthesis | Specific 2H-scaffolds | Library generation (N2 diversity) | Historical / Niche |

Visualization: Synthetic Decision Tree

Caption: A logic flow for selecting the optimal synthetic route based on substrate complexity and starting material availability.

Part 5: Validated Experimental Protocols

Protocol A: The Davis-Beirut Synthesis (Standardized)

Best for: Synthesizing the 2H-indazole core from nitro-precursors.

Reagents:

-

o-Nitrobenzylamine derivative (1.0 equiv)

-

KOH (10.0 equiv)

-

Methanol (Solvent, 0.1 M concentration)

Workflow:

-

Dissolution: Dissolve the o-nitrobenzylamine in MeOH in a round-bottom flask.

-

Base Addition: Add KOH pellets. The reaction is often exothermic; cool if scale >5g.

-

Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC (disappearance of nitro starting material).

-

Workup: Cool to RT. Remove MeOH in vacuo. Resuspend residue in water/EtOAc.

-

Extraction: Extract the aqueous layer with EtOAc (3x).

-

Purification: Dry organics over Na2SO4. Recrystallize or flash chromatography (typically Hex/EtOAc).

Mechanistic Note: The deep color change during reflux often indicates the formation of the aci-nitro/nitroso intermediates.

Protocol B: Cu-Catalyzed One-Pot Synthesis

Best for: Generating libraries with diverse N2-substituents.

Reagents:

-

2-Bromobenzaldehyde (1.0 mmol)

-

Primary Amine (1.2 mmol)

-

Sodium Azide (NaN3) (2.0 mmol)

-

CuI (10 mol%)[2]

-

Ligand (e.g., L-Proline or TMEDA) (20 mol%)

-

DMSO (3 mL)

Workflow:

-

Imine Formation: Stir aldehyde and amine in DMSO at RT for 30 mins (optional: add MgSO4 to sequester water).

-

Catalyst Addition: Add NaN3, CuI, and Ligand to the same vessel.

-

Heating: Heat to 100–120°C for 12 hours.

-

Quench: Cool to RT. Dilute with water and extract with EtOAc.

-

Safety Warning: Do not concentrate the reaction mixture to dryness if residual azide is suspected. Always work up with water to wash away inorganic azides.

References

-

Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[8] "2-Nitrobenzylamines in a Davis-Beirut Reaction: Synthesis of 2H-Indazoles." Journal of Organic Chemistry. Link

-

Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[7] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide." Organic Letters. Link

-

Gaul, J. J., et al. (2019). "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions." Journal of the American Chemical Society. Link

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[7] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link

-

Haddadin, M. J., & Issidorides, C. H. (1976). "Application of the Davis-Beirut Reaction to the Synthesis of 2H-Indazole-3-carboxylic Acid Derivatives." Heterocycles. Link

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Potential Therapeutic Targets of 2,7-Disubstituted Indazoles

This technical guide details the therapeutic potential, medicinal chemistry, and synthesis of 2,7-disubstituted indazoles . While the 1H-indazole scaffold is ubiquitous in FDA-approved drugs (e.g., Axitinib, Pazopanib), the 2H-indazole tautomer—specifically when functionalized at the C7 position —represents a privileged but under-exploited chemical space for achieving high selectivity in kinase inhibition and CNS modulation.

Executive Summary: The "Forgotten" Vector

The 2,7-disubstituted indazole scaffold offers a distinct geometric and electronic profile compared to the canonical 1-substituted 1H-indazole.

-

N2-Substitution: Locks the heterocycle in the 2H-tautomer (quinoid-like benzene ring), altering the hydrogen bond acceptor/donor capability of N1 and C3. It also projects substituents into the solvent front or specific ribose pockets in kinase active sites.

-

C7-Substitution: Provides a critical vector for conformation control (atropisomerism), electronic modulation (pKa tuning), and selectivity (avoiding off-target steric clashes).

This guide analyzes the utility of this scaffold in targeting Nitric Oxide Synthase (NOS) , Kinases (PLK4, JNK3) , and GABA-A receptors , supported by validated synthetic protocols.

Chemical Space & Structural Activity Relationship (SAR)

The 2H-Indazole Electronic Profile

Unlike 1H-indazoles, 2H-indazoles possess a pseudo-quinoid character in the benzo-fused ring. Substitution at N2 increases the basicity of N1, making it a critical hydrogen bond acceptor in enzyme pockets.

The C7 "Selectivity Valve"

The C7 position is sterically proximal to the N1 lone pair.

-

Steric Clashes: A bulkier group at C7 (e.g., -OMe, -Cl, -Aryl) can twist the N1-binding vector or prevent binding to proteins with tight pockets around the hinge region.

-

Electronic Tuning:

-

7-Nitro (7-NI): Strong electron-withdrawing group (EWG); reduces N1 basicity. Critical for nNOS selectivity.

-

7-Aryl: Used in GABA-A modulators to engage hydrophobic sub-pockets.

-

Figure 1: SAR Interaction Map of the 2,7-Disubstituted Indazole Scaffold.

Primary Therapeutic Targets

Neuronal Nitric Oxide Synthase (nNOS)

Historically, 7-nitroindazole (7-NI) is the prototype for this class.

-

Mechanism: 7-NI competes with L-arginine and tetrahydrobiopterin (BH4). The 7-nitro group is crucial; it withdraws electron density, modulating the interaction with the heme iron or the substrate pocket.

-

Therapeutic Value: Neuroprotection in ischemia, Parkinson's disease models, and antinociception.

-

Optimization: 2-substitution on the 7-nitro core improves blood-brain barrier (BBB) penetration and solubility.

Kinase Inhibitors (PLK4, JNK3, ITK)

In kinase drug discovery, the 2,7-substitution pattern is often employed to overcome resistance or improve selectivity profiles.

| Target | Role of 2-Position | Role of 7-Position | Outcome |

| PLK4 (Cancer) | Solubilizing tail (e.g., piperazine) | Small lipophilic group (Me, Cl) | Potent inhibition ( |

| JNK3 (Neurodegen.)[1] | Orients scaffold in ATP pocket | Nitrogen (7-azaindazole) or C7-Sub | High selectivity against JNK1/2; brain penetrant. |

| ITK (Immuno-oncology) | Aryl/Heteroaryl binding | Modulates dihedral angle | Improved selectivity over other Tec family kinases. |

GABA-A Receptor Modulators[2]

-

Target:

subtypes of GABA-A. -

Structure: 7-Aryl-2-substituted indazoles .

-

Mechanism: The 7-aryl group accesses a specific hydrophobic pocket in the benzodiazepine binding site, conferring anxiolytic effects without the sedation associated with

activation.

Experimental Protocols

Synthesis of 2,7-Disubstituted Indazoles

Method: Reductive Cyclization of 2-Nitrobenzaldimines (Cadogan-like or Phosphine-mediated).

-

Rationale: Direct alkylation of indazoles often yields mixtures of N1/N2 isomers. Constructing the ring from the aldehyde ensures regiospecificity for the 2H-tautomer.

Protocol: Modified Cadogan Cyclization

Reagents:

-

Starting Material: 3-Substituted-2-nitrobenzaldehyde (Substituent at C3 of aldehyde becomes C7 of indazole).

-

Amine: Primary amine (

) for N2 position. -

Reductant: Triethyl phosphite

or -

Solvent:

-Butylbenzene or Xylene (High boiling point required).

Step-by-Step Workflow:

-

Imine Formation:

-

Mix 3-substituted-2-nitrobenzaldehyde (1.0 eq) and Primary Amine (1.1 eq) in Ethanol.

-

Stir at RT for 4–6 hours.

-

Evaporate solvent to isolate the Schiff base (Imine) intermediate. Verify by

-NMR (Imine CH peak ~8.5-9.0 ppm).

-

-

Cyclization:

-

Dissolve the crude imine in

(excess, acts as solvent/reagent) or use -

Heat under Argon for 8–12 hours.

-

Mechanism: Deoxygenation of the nitro group to a nitrene/nitrenoid, which inserts into the imine nitrogen.

-

-

Purification:

-

Cool to RT. Remove excess phosphite via vacuum distillation.

-

Purify via Silica Gel Chromatography (Gradient: Hexanes

EtOAc). -

Yield: Typically 50–75%.

-

Figure 2: Regioselective Synthesis of 2,7-Disubstituted Indazoles via Reductive Cyclization.

Biological Assay: Kinase Inhibition Screening (PLK4 Example)

Objective: Determine

-

Preparation: Dilute compound in DMSO (10-point serial dilution).

-

Reaction:

-

Mix Kinase (PLK4, 5 ng/well), Substrate (Casein), and ATP (

) in kinase buffer. -

Add compound (1

). -

Incubate at RT for 60 mins.

-

-

Detection:

-

Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

-

Add Kinase Detection Reagent (converts ADP to ATP

Luciferase signal). Incubate 30 mins.

-

-

Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Calculate

using non-linear regression (GraphPad Prism).

Future Outlook & Optimization

The 2,7-disubstituted indazole scaffold is poised for resurgence in fragment-based drug design (FBDD) .

-

Solubility: The N2-substituent allows for the introduction of polar solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.

-

Metabolic Stability: Blocking the C7 position prevents oxidative metabolism at this sensitive site, a common liability in 1H-indazoles.

Recommendation: For new kinase programs, screen a library of 7-halo-2-alkylindazoles . The 7-halogen (Cl, Br) serves as a synthetic handle for late-stage diversification (Suzuki/Buchwald couplings) to explore the "gatekeeper" pocket.

References

-

Synthesis of 2H-Indazoles

-

Kumar, M. R., et al. (2011). "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters.

-

-

7-Nitroindazole & NOS Inhibition

-

Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse." British Journal of Pharmacology.

-

-

PLK4 Inhibitors (Indazole-based)

-

Laufer, R., et al. (2013). "Discovery of CFI-400945, a Potent, Selective and Orally Bioavailable PLK4 Inhibitor." Journal of Medicinal Chemistry.

-

-

Indazole Kinase Inhibitor Reviews

-

Zhang, Y., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

-

-

GABA-A Receptor Modulators

-

Chambers, M. S., et al. (2003). "Identification of a novel, selective GABA-A alpha5 inverse agonist." Journal of Medicinal Chemistry.

-

Sources

(2-Methyl-2H-indazol-7-yl)methanol: A Technical Guide to Synthesis & Medicinal Application

Part 1: Executive Summary & Chemical Architecture

The molecule (2-Methyl-2H-indazol-7-yl)methanol represents a specialized "privileged scaffold" fragment in modern drug discovery. Unlike the ubiquitous 1H-indazoles found in early-generation kinase inhibitors, the 2H-indazole isomer offers a distinct electronic profile and vector orientation, making it a critical tool for fine-tuning potency and solubility in active pharmaceutical ingredients (APIs).

This guide dissects the utility of this specific intermediate, focusing on the 7-position hydroxymethyl handle —a strategic anchor point for expanding molecular complexity into the solvent-exposed regions of protein binding pockets.

The 2H-Indazole Advantage

The 2H-indazole system possesses a "pseudo-quinoid" character, distinct from the benzenoid nature of 1H-indazoles. This results in:

-

Altered Dipole Moment: improved membrane permeability profiles.

-

Hydrogen Bond Acceptor Capability: The N1 atom in 2H-indazoles is a dedicated acceptor, whereas in 1H-indazoles, N2 is the acceptor (and N1 the donor).

-

Vector Geometry: Substituents at the 7-position of a 2-methyl-2H-indazole project into a unique spatial quadrant, often exploited to induce selectivity in crowded orthosteric sites (e.g., Kinases, GPCRs).

Part 2: Synthesis & Manufacturing Strategy

The primary challenge in accessing (2-Methyl-2H-indazol-7-yl)methanol is the regioselectivity of methylation . Indazoles naturally favor N1-alkylation under thermodynamic control. Accessing the N2-isomer requires kinetic control or specific separation protocols.

The Synthetic Workflow

The most robust route involves the methylation of indazole-7-carboxylate esters followed by hydride reduction.

Figure 1: Critical path for the synthesis of the target alcohol, highlighting the divergent N-methylation step.

Detailed Experimental Protocol

Note: The following protocol is synthesized from high-reliability patent literature regarding 2H-indazole intermediates (e.g., US9562053B2).

Stage 1: Regioselective Methylation

-

Reactants: Dissolve methyl 1H-indazole-7-carboxylate (1.0 eq) in anhydrous DMF or Acetone.

-

Base: Add Cesium Carbonate (

) or Potassium Carbonate ( -

Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C. Warm to RT and stir for 12-16h.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification (Critical): The N1 and N2 isomers must be separated. The N2-methyl isomer typically elutes second on silica gel (less polar due to dipole cancellation) or has distinct crystallization properties.

-

Validation: Confirm N2 structure via NOESY NMR (NOE observed between N-Me and H3 proton).

-

Stage 2: Reduction to Alcohol

-

Setup: Dissolve the purified methyl 2-methyl-2H-indazole-7-carboxylate (1.0 eq) in anhydrous THF under Argon/Nitrogen.

-

Reagent: Cool to 0°C. Slowly add Lithium Aluminum Hydride (LAH) (1.5 eq) or LiAl(OtBu)3H (2.5 eq) for milder conditions.

-

Why LiAl(OtBu)3H? If the scaffold contains sensitive halides (e.g., 5-bromo derivatives for Huntington's research), this milder reagent prevents dehalogenation.

-

-

Reaction: Stir at 0°C to RT for 2-4 hours. Monitor by TLC/LCMS (disappearance of ester peak).

-

Quench: Fieser workup (Water -> 15% NaOH -> Water) to precipitate aluminum salts.

-

Isolation: Filter through Celite, concentrate filtrate. The product, (2-Methyl-2H-indazol-7-yl)methanol , is usually obtained as a white to off-white solid.

Part 3: Medicinal Chemistry Applications[2]

The 7-hydroxymethyl group is rarely the endpoint. It serves as a versatile "chemical handle" for late-stage diversification.

Pharmacophore Mapping

In the context of GPR120 agonists and Huntington's Disease (HTT) modulators, this fragment serves two roles:

-

Lipophilic Spacer: The 2-methyl-indazole core provides a rigid, planar scaffold that stacks against aromatic residues (e.g., Phenylalanine/Tyrosine gates).

-

Polar Extension: The 7-methanol can be converted to an ether or amine to reach solvent-exposed polar residues, improving water solubility.

Figure 2: Pharmacophore interaction map showing the strategic placement of the 7-hydroxymethyl group.

Key Literature Case Studies

Case Study A: GPR120 Agonists (Diabetes/Obesity)

-

Context: GPR120 (FFAR4) is a target for Type 2 diabetes.

-

Role of Molecule: The 2H-indazole scaffold was utilized to replace biaryl ether linkages, reducing lipophilicity while maintaining agonist potency. The 7-position alcohol is often oxidized to the aldehyde and coupled via reductive amination to form the final pharmacophore.

-

Reference: US Patent 9,562,053 (2017) [1].

Case Study B: Huntington's Disease (HTT Lowering)

-

Context: Small molecule splicing modulators or degradation inducers for Huntingtin protein.

-

Role of Molecule: Recent patent literature (2023) highlights the 5-bromo-(2-methyl-2H-indazol-7-yl)methanol derivative. The bromine at C5 allows for Suzuki coupling to extend the core, while the C7-alcohol is maintained or modified to tune brain penetrance (CNS MPO score).

-

Reference: WO Patent 2023/225244 [2].

Part 4: Analytical Characterization Data

To ensure the integrity of the synthesized material, the following analytical signatures should be verified.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Singlet at | Confirms Indazole core integrity. |

| 1H NMR (DMSO-d6) | Singlet at | Critical: N2-Me is typically downfield of N1-Me. |

| 1H NMR (DMSO-d6) | Doublet/Singlet at | Confirms reduction of ester to alcohol. |

| NOESY | Cross-peak between N-Me and H3 | Definitive proof of 2H-isomer. (1H-isomer shows NOE to H7/H2). |

| LCMS | [M+H]+ = 163.2 | Mass confirmation. |

References

-

Benzo-fused heterocyclic derivatives useful as agonists of GPR120 . US Patent 9,562,053 B2. (2017). Assignee: Janssen Pharmaceutica NV.

-

Heterocyclic compounds for treating Huntington's disease . WO Patent 2023/225244 A1. (2023).

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles . PMC - NIH. (2010). Discussion of N1 vs N2 regiochemistry.

-

Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles . Journal of Organic Chemistry. (2023). Advanced functionalization methods.

An In-depth Technical Guide to the Safe Handling and Application of (2-Methyl-2H-indazol-7-yl)methanol

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and use of (2-Methyl-2H-indazol-7-yl)methanol (CAS No. 1159511-54-2). As a substituted indazole, this compound is of significant interest in medicinal chemistry and drug discovery.[1][2] Indazoles are key pharmacophores in a range of therapeutics, including oncology agents.[1] The structural alerts within this molecule—a heterocyclic indazole core and a primary alcohol functional group—necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide synthesizes available data with established principles of chemical safety to provide a framework for risk assessment, exposure control, and emergency preparedness.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its safe handling.

| Property | Value | Source |

| IUPAC Name | (2-Methyl-2H-indazol-7-yl)methanol | N/A |

| CAS Number | 1159511-54-2 | [3] |

| Molecular Formula | C₉H₁₀N₂O | [4] |

| Molecular Weight | 162.19 g/mol | [4] |

| Appearance | Solid (Assumed) | Inferred from related compounds |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Note: Data for some properties are inferred from structurally similar compounds due to limited specific data for this exact molecule.

Hazard Identification and GHS Classification

Understanding the specific hazards is critical for developing appropriate safety protocols. The primary known hazards are related to irritant properties. An isomer of this compound is also classified as harmful if swallowed, which should be considered in the overall risk assessment.[4]

GHS Classification for (2-Methyl-2H-indazol-7-yl)methanol:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 | Warning |

(Source: ChemicalBook[3])

Supplemental Hazard Consideration (from isomer (2-Methyl-2H-indazol-3-yl)methanol):

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | Warning |

(Source: Guidechem[4])

Toxicological Profile and Mechanistic Insights

While specific toxicological data for (2-Methyl-2H-indazol-7-yl)methanol is not extensively published, a professional risk assessment can be conducted by analyzing its structural components.

4.1 Indazole Moiety The indazole ring is a common motif in pharmacologically active molecules.[1][2] While therapeutically beneficial, this inherent bioactivity implies that unintended exposure could disrupt biological processes. The irritant nature of the compound is likely associated with the reactivity of the heterocyclic system.

4.2 Methanol Functional Group: A Critical Structural Alert The presence of a primary alcohol (-CH₂OH) is a significant toxicological consideration. The toxicity of methanol itself is well-documented and serves as a crucial reference point.[5] Methanol's toxicity is not due to the parent molecule but its metabolites, formaldehyde and formic acid, produced by the action of alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[6][7]

-

Metabolic Activation: It is plausible that (2-Methyl-2H-indazol-7-yl)methanol could undergo similar metabolic oxidation in vivo. This would produce the corresponding aldehyde and carboxylic acid, which could be responsible for systemic toxicity beyond simple irritation.

-

Target Organ Damage: Formic acid, the toxic metabolite of methanol, is known to cause severe metabolic acidosis and specifically damages the optic nerve and basal ganglia.[5][7][8] While the dose and metabolic rate would differ, the potential for target organ effects from metabolites of (2-Methyl-2H-indazol-7-yl)methanol should not be disregarded, especially in cases of chronic or high-level exposure.

Risk Assessment and Exposure Control

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for minimizing exposure.[9]

Caption: Risk assessment and control workflow.

5.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, and the preparation of solutions should be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[10][11] Ensure the sash is kept at the lowest practical height.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors from solvents used to dissolve the compound.[12]

5.2 Administrative Controls

-

Designated Area: Designate a specific area within the lab for handling this compound to prevent cross-contamination.

-

Standard Operating Procedure (SOP): Develop a detailed SOP for experiments involving this compound and ensure all personnel are trained on it.

-

Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[4][13] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

5.3 Personal Protective Equipment (PPE) Selection of appropriate PPE is the final barrier against exposure.

| PPE Item | Specification | Rationale and Best Practices |

| Eye Protection | Chemical splash goggles | Protects against airborne powder and splashes. Must be worn at all times in the designated area.[11] |

| Hand Protection | Nitrile gloves | Provides protection against incidental contact. Double-gloving is recommended for transfers. Check for tears before use and replace immediately if contaminated. Do not reuse disposable gloves. |

| Body Protection | Fully-fastened laboratory coat | Protects skin and personal clothing from contamination.[11] |

| Respiratory | Not required with fume hood use | If a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary. This constitutes an emergency situation. |

Standard Operating Protocol: Handling and Storage

Adherence to a strict protocol minimizes risk during routine laboratory operations.

6.1 Weighing and Transfer of Solid Compound

-

Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.

-

Aliquotting: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust. Close the primary container immediately.

-

Rationale: Performing this in a fume hood is the most critical step to prevent inhalation of the irritant powder.[10]

6.2 Dissolution

-

Preparation: Place a suitable flask or vial containing the appropriate solvent on a stir plate within the fume hood.

-

Addition: Carefully add the weighed solid to the solvent. Use a funnel if necessary to prevent material from contacting the vessel neck.

-

Mixing: Begin stirring to facilitate dissolution. If gentle heating is required, use a controlled heating mantle or water bath, never an open flame.

-

Rationale: The use of volatile organic solvents for dissolution mandates that the entire process be conducted in a fume hood to prevent the formation of flammable and toxic vapor mixtures in the lab.[14]

6.3 Storage

-

Container: Store in a tightly sealed, clearly labeled container.[12][15]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Security: Store in a locked cabinet or area with controlled access.[15]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[11]

7.1 First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[15] It is imperative to seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or compound label to the medical personnel.[4][15]

7.2 Accidental Release (Spill) Response

Caption: Decision tree for spill response.

Waste Disposal

Chemical waste must be handled in a manner that ensures safety and regulatory compliance.

-

Containment: All solid waste (contaminated gloves, weigh boats, absorbent material) and liquid waste (reaction mixtures, washes) containing (2-Methyl-2H-indazol-7-yl)methanol must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Labeling: The waste container label must include the full chemical name, concentration, and associated hazards (Irritant, Potentially Toxic).

-

Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Do not mix with other waste streams unless explicitly permitted. Never dispose of this chemical down the drain.[16]

References

-

DCMR. (n.d.). Safety Data Sheet Methanol. Retrieved from [Link]

-